Dipotassium (R)-12-(sulphonatooxy)oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium ®-12-(sulphonatooxy)oleate is a chemical compound that belongs to the class of surfactants Surfactants are compounds that lower the surface tension between two substances, such as between a liquid and a gas or between a liquid and a solid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium ®-12-(sulphonatooxy)oleate typically involves the reaction of oleic acid with sulfur trioxide to form 12-(sulphonatooxy)oleic acid, which is then neutralized with potassium hydroxide to produce the dipotassium salt. The reaction conditions usually require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of dipotassium ®-12-(sulphonatooxy)oleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often subjected to purification processes to remove any impurities and ensure it meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Dipotassium ®-12-(sulphonatooxy)oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different forms, often involving the use of reducing agents such as hydrazine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine and diimide are commonly used reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can produce different oleate derivatives.
Scientific Research Applications
Dipotassium ®-12-(sulphonatooxy)oleate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein-lipid interactions.
Industry: Used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of dipotassium ®-12-(sulphonatooxy)oleate involves its ability to lower surface tension and interact with various molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Potassium oleate: Another surfactant with similar properties but different chemical structure.
Sodium dodecyl sulfate: A widely used surfactant with different ionic properties.
Cetyltrimethylammonium bromide: A cationic surfactant with different applications.
Uniqueness
Dipotassium ®-12-(sulphonatooxy)oleate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced solubility and specific interactions with biological membranes. This makes it particularly useful in applications where precise control of surface tension and molecular interactions is required.
Properties
CAS No. |
67785-93-7 |
---|---|
Molecular Formula |
C18H32K2O6S |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
dipotassium;(Z)-12-sulfonatooxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O6S.2K/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;; |
InChI Key |
MLXJANQMZFAJBH-AGZDHKJJSA-L |
Isomeric SMILES |
CCCCCCC(C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Related CAS |
29704-46-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.